molecular formula C4H3ClN2OS B3317902 5-Chlorothiazole-2-carboxamide CAS No. 98027-07-7

5-Chlorothiazole-2-carboxamide

Cat. No.: B3317902
CAS No.: 98027-07-7
M. Wt: 162.6 g/mol
InChI Key: LIPUYXJOQDUKPJ-UHFFFAOYSA-N
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Description

5-Chlorothiazole-2-carboxamide (CAS 749795-92-4) is a high-value chemical scaffold in medicinal chemistry, recognized for its versatile pharmacological research applications. This compound features a chlorothiazole core, a privileged structure in drug discovery known for contributing to significant biological activity. Recent scientific investigations have highlighted the promise of thiazole-carboxamide derivatives as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and cancer research . Some derivatives have demonstrated notable selectivity for the COX-2 isozyme, providing a valuable research tool for developing new anti-inflammatory agents . Furthermore, studies indicate that this chemical series exhibits potent antioxidant activity, with certain analogs showing significant free radical scavenging capabilities in vitro, surpassing standard antioxidants like Trolox . The core thiazole structure is also associated with diverse other biological activities, including potential antidiabetic effects through α-amylase inhibition, making it a multi-faceted scaffold for exploratory research . The molecular formula for this compound is C 4 H 3 ClN 2 OS . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-chloro-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2OS/c5-2-1-7-4(9-2)3(6)8/h1H,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPUYXJOQDUKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with chloroformic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the compound through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiazole-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

    Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or amides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Dihydrothiazoles.

Scientific Research Applications

5-Chlorothiazole-2-carboxamide has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is employed in the development of agrochemicals and dyes, owing to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 5-Chlorothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds (Table 1) highlight key structural variations and their implications:

Table 1: Comparative Analysis of 5-Chlorothiazole-2-carboxamide and Analogues
Compound Name CAS Number Molecular Formula Core Structure Key Substituents Notable Properties/Applications
This compound Not available C₄H₃ClN₂OS Thiazole Cl (C5), CONH₂ (C2) Hypothesized enzyme inhibition
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Not available C₉H₈N₃OS₂ Thiadiazole S-alkyl, phenyl group Antimicrobial activity via thioamide
Chlorodenafil 1058653-74-9 C₁₉H₂₁ClN₄O₃ Pyrazolo-pyrimidinone 2-Chloroacetyl, ethoxyphenyl PDE5 inhibition (erectile dysfunction)
5-Chlorothiophene-2-carboxylic Acid 24065-33-6 C₅H₃ClO₂S Thiophene Cl (C5), COOH (C2) Rivaroxaban impurity; intermediate in API synthesis
2-Chlorothiazole-5-carbonitrile Not available C₄HClN₂S Thiazole Cl (C2), CN (C5) High reactivity in nucleophilic additions

Key Differences and Implications

Core Heterocycle Variations :

  • Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide) exhibit enhanced sulfur content, improving metal-binding capacity but reducing metabolic stability compared to thiazoles .
  • Thiophene vs. Thiazole : 5-Chlorothiophene-2-carboxylic acid replaces the nitrogen atom in thiazole with a sulfur atom, lowering basicity and altering electronic properties. This makes it more suitable as a carboxylic acid precursor in drug synthesis .

Functional Group Effects: Carboxamide (CONH₂) vs. Nitrile (CN) vs. Carboxamide: 2-Chlorothiazole-5-carbonitrile’s nitrile group increases electrophilicity, enabling participation in click chemistry or cycloaddition reactions, unlike the carboxamide’s nucleophilic character .

Biological Activity: Chlorodenafil’s pyrazolo-pyrimidinone core targets PDE5, demonstrating how bulkier heterocycles with fused rings achieve selective enzyme inhibition, unlike simpler thiazoles . Thiadiazole derivatives from show antimicrobial activity, suggesting that this compound could be optimized for similar applications with structural tuning .

Biological Activity

5-Chlorothiazole-2-carboxamide is a compound belonging to the thiazole family, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Target of Action
this compound acts primarily through its interactions with various enzymes and proteins. Its structure allows it to bind to specific molecular targets, disrupting metabolic pathways crucial for the survival of pathogens and cancer cells.

Mode of Action
The compound's efficacy is influenced by substituents on the thiazole ring, which can modify its biological activity. The presence of chlorine at the 5-position enhances its potency against certain biological targets.

Biochemical Pathways

This compound has been shown to exhibit significant anticancer activity. In vitro studies have demonstrated its ability to inhibit growth in various cancer cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Description
A-54912.5Human lung carcinoma
Bel740215.0Human liver carcinoma
HCT-810.0Human colon carcinoma

Cellular Effects

The cellular effects of this compound are primarily observed in its anticancer properties. Studies indicate that it induces apoptosis in cancer cells, which is mediated through the activation of caspases and modulation of gene expression related to cell cycle regulation.

Research Findings

Recent studies have identified the compound's potential as an antimicrobial agent , showing promise against various bacterial strains. For instance, it has demonstrated significant inhibitory effects against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid .

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of thiazole derivatives, this compound exhibited an IC50 value of 8.0 µM against M. tuberculosis, indicating strong activity compared to traditional antibiotics .

Molecular Mechanism

At a molecular level, this compound interacts with biomolecules through various mechanisms:

  • Enzyme Inhibition : It inhibits enzymes involved in critical metabolic pathways, leading to reduced viability in target cells.
  • Receptor Binding : The compound may modulate receptor activity, influencing signaling pathways associated with cell growth and survival.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory conditions have been evaluated but remain under-researched. Initial findings suggest that its biological activity may vary over time due to potential degradation products affecting cellular interactions.

Q & A

Q. What are the standard synthetic routes for 5-chlorothiazole-2-carboxamide, and what reaction conditions are critical for high yields?

Answer: Synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by chlorination and carboxamide functionalization. Key steps include:

  • Thiazole core construction : Cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis .
  • Chlorination : Electrophilic substitution using Cl2 or N-chlorosuccinimide (NCS) under controlled temperatures (0–5°C) to avoid over-halogenation .
  • Carboxamide introduction : Amidation via coupling agents (e.g., EDCI/HOBt) or nucleophilic acyl substitution with activated esters .
    Critical parameters include solvent polarity (e.g., DMF for amidation), reaction time (monitored by TLC/HPLC), and inert atmosphere to prevent hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselectivity of chlorination (δ 7.2–7.8 ppm for thiazole protons) and carboxamide formation (δ 165–170 ppm for carbonyl) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]<sup>+</sup>) and isotopic patterns consistent with Cl presence .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., ambiguous NMR signals) in this compound derivatives?

Answer: Ambiguities often arise from tautomerism or steric hindrance. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating <sup>1</sup>H-<sup>13</sup>C couplings, especially for thiazole ring protons .
  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) by observing signal splitting at low temperatures .
  • X-ray Crystallography : Provides definitive structural confirmation when spectral data are inconclusive .

Q. What strategies optimize the compound’s solubility for in vitro biological assays without altering its pharmacophore?

Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility while minimizing cytotoxicity .
  • Prodrug Design : Introduce temporary solubilizing groups (e.g., phosphate esters) cleaved enzymatically in target tissues .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Q. How do electronic effects of the chlorothiazole moiety influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Electron-Withdrawing Cl : Activates the thiazole ring toward nucleophilic aromatic substitution but deactivates it for metal-catalyzed couplings.
  • Catalytic Optimization : Use Pd(OAc)2/XPhos with K3PO4 base in toluene/water biphasic systems to enhance coupling efficiency at the C5 position .

Data Contradiction & Mechanistic Analysis

Q. How should conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be interpreted in preliminary studies?

Answer:

  • Dose-Response Curves : Differentiate specific activity from toxicity by establishing IC50 (target inhibition) vs. CC50 (cell viability) .
  • Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions .
  • Metabolite Analysis : LC-MS/MS to rule out activity from degradation products .

Q. What computational methods predict binding modes of this compound with biological targets (e.g., enzymes)?

Answer:

  • Molecular Docking (AutoDock Vina) : Screen against crystal structures (PDB) of target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) and key residue interactions (e.g., hydrogen bonds with catalytic serine) .

Methodological Best Practices

Q. How to design controlled experiments to distinguish between direct and indirect mechanisms of action?

Answer:

  • Knockout/Knockdown Models : Use CRISPR-Cas9 to silence putative targets and observe activity loss .
  • Isothermal Titration Calorimetry (ITC) : Quantify direct binding affinity (Kd) between the compound and purified protein .
  • Pathway Analysis (RNA-seq) : Identify downstream gene expression changes post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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